molecular formula C13H11NO3S B14597959 4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 61174-83-2

4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14597959
CAS No.: 61174-83-2
M. Wt: 261.30 g/mol
InChI Key: FJDISVRBXSGJOS-UHFFFAOYSA-N
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Description

4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Oxidation reactions: Starting from a phenothiazine derivative, oxidation can introduce the dione functionality.

    Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dione functionality.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it exhibits pharmacological activity similar to other phenothiazines.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Redox activity: Participating in redox reactions that influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.

    Promethazine: Another phenothiazine derivative with antiemetic and antihistamine properties.

Uniqueness

4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific structural features, such as the methoxy group and dione functionality, which may confer distinct chemical and biological properties compared to other phenothiazines.

Properties

CAS No.

61174-83-2

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

4-methoxy-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO3S/c1-17-11-7-4-6-10-13(11)18(15,16)12-8-3-2-5-9(12)14-10/h2-8,14H,1H3

InChI Key

FJDISVRBXSGJOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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